molecular formula C9H13F4NO2 B14891531 4-(2-Fluoroethyl)piperidin-4-yl 2,2,2-trifluoroacetate

4-(2-Fluoroethyl)piperidin-4-yl 2,2,2-trifluoroacetate

Cat. No.: B14891531
M. Wt: 243.20 g/mol
InChI Key: RGFCVJGADNTUNK-UHFFFAOYSA-N
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Description

4-(2-Fluoroethyl)piperidin-4-yl 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C9H15F4NO3 and a molecular weight of 261.22 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a fluoroethyl group and a trifluoroacetate ester. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoroethyl)piperidin-4-yl 2,2,2-trifluoroacetate typically involves the reaction of 4-(2-fluoroethyl)piperidine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput. The reaction conditions are optimized to maximize yield and minimize waste, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoroethyl)piperidin-4-yl 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.

    Hydrolysis: Acidic or basic conditions are employed to hydrolyze the ester group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid and alcohol, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

4-(2-Fluoroethyl)piperidin-4-yl 2,2,2-trifluoroacetate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of biological systems, particularly in the development of fluorinated analogs of biologically active molecules.

    Medicine: In medicinal chemistry, this compound is used in the design and synthesis of potential drug candidates.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Fluoroethyl)piperidin-4-yl 2,2,2-trifluoroacetate involves its interaction with specific molecular targets in biological systems. The fluoroethyl group and trifluoroacetate ester can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Fluoroethyl)piperidin-4-yl 2,2,2-trifluoroacetate is unique due to the presence of both a fluoroethyl group and a trifluoroacetate ester. This combination imparts distinct chemical and physical properties, making it valuable in various scientific research applications. The fluoroethyl group enhances the compound’s lipophilicity and metabolic stability, while the trifluoroacetate ester provides a reactive site for further chemical modifications .

Properties

Molecular Formula

C9H13F4NO2

Molecular Weight

243.20 g/mol

IUPAC Name

[4-(2-fluoroethyl)piperidin-4-yl] 2,2,2-trifluoroacetate

InChI

InChI=1S/C9H13F4NO2/c10-4-1-8(2-5-14-6-3-8)16-7(15)9(11,12)13/h14H,1-6H2

InChI Key

RGFCVJGADNTUNK-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CCF)OC(=O)C(F)(F)F

Origin of Product

United States

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